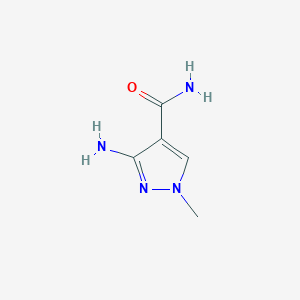

3-amino-1-methyl-1H-pyrazole-4-carboxamide

描述

Contextual Significance of Pyrazole (B372694) and Carboxamide Scaffolds in Modern Chemistry

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. wisdomlib.orgresearchgate.net Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. researchgate.netijnrd.org The versatility of the pyrazole nucleus allows for the synthesis of a large number of derivatives with diverse pharmacological profiles. wisdomlib.org

Similarly, the carboxamide functional group is a cornerstone in the design of bioactive molecules. It is a key structural feature in many established drugs and is known to participate in crucial hydrogen bonding interactions with biological targets. The combination of a pyrazole core with a carboxamide moiety has proven to be a fruitful strategy in the development of new therapeutic agents. wisdomlib.orgnih.gov

Research Rationale and Importance of 3-amino-1-methyl-1H-pyrazole-4-carboxamide as a Synthetic Building Block

The compound this compound serves as a valuable intermediate in the synthesis of more elaborate chemical structures. The presence of a reactive amino group allows for a variety of chemical transformations, including the formation of amides, ureas, and fused heterocyclic systems. acs.org This versatility makes it an attractive starting material for the construction of compound libraries for high-throughput screening in drug discovery programs. researchgate.net

The specific substitution pattern of this compound, with the amino group at the 3-position, the methyl group on the pyrazole nitrogen, and the carboxamide at the 4-position, provides a unique template for the design of targeted molecules. For instance, aminopyrazole cores are recognized as important pharmacophores in the development of kinase inhibitors. nih.govnih.gov The N-methyl group can influence the compound's solubility and metabolic stability, while the carboxamide can engage in specific interactions within the active sites of enzymes.

Overview of Current Academic Research Trajectories for Pyrazole-Carboxamide Derivatives

Current academic research on pyrazole-carboxamide derivatives is largely focused on the exploration of their therapeutic potential across various disease areas. A significant trajectory involves the design and synthesis of novel kinase inhibitors, as dysregulation of kinases is implicated in numerous cancers. acs.orgnih.govnih.gov

Another prominent area of investigation is the development of new antimicrobial and antitubercular agents to combat the growing threat of drug-resistant pathogens. wisdomlib.orgnih.gov Researchers are also exploring the potential of pyrazole-carboxamides as anti-inflammatory agents and for the treatment of neurodegenerative diseases. researchgate.net Furthermore, the application of these compounds extends to agrochemistry, where they are being investigated as potential fungicides and insecticides.

Selected Biological Activities of Pyrazole-Carboxamide Derivatives

| Derivative Class | Biological Activity | Research Focus |

| Pyrazole-4-carboxamides | Antimicrobial, Antitubercular wisdomlib.orgnih.gov | Development of new antibiotics and treatments for tuberculosis. wisdomlib.orgnih.gov |

| 3-Amino-1H-pyrazole based compounds | Kinase Inhibition nih.govnih.gov | Targeting cyclin-dependent kinases (CDKs) and other kinases for cancer therapy. nih.govnih.gov |

| Fused Pyrazole Systems | Anticancer, Antioxidant nih.gov | Synthesis of novel heterocyclic systems with enhanced biological potency. nih.gov |

| 1-Methyl-1H-pyrazole-5-carboxamides | Anthelmintic acs.org | Investigation as inhibitors of parasitic nematodes. acs.org |

Structure

3D Structure

属性

IUPAC Name |

3-amino-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-9-2-3(5(7)10)4(6)8-9/h2H,1H3,(H2,6,8)(H2,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFVDRBOAZKXVQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89181-79-3 | |

| Record name | 3-amino-1-methyl-1H-pyrazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Amino 1 Methyl 1h Pyrazole 4 Carboxamide

Historical Development of Synthetic Pathways

The journey to synthesize 3-amino-1-methyl-1H-pyrazole-4-carboxamide is rooted in the broader history of pyrazole (B372694) chemistry, which dates back to the late 19th century with Ludwig Knorr's pioneering synthesis of antipyrine (B355649) in 1883. nih.gov Early methods for pyrazole synthesis primarily involved the condensation of 1,3-dicarbonyl compounds or their equivalents with hydrazine (B178648) derivatives. nih.gov

The specific pathway to this compound likely emerged from the extensive research into aminopyrazoles, which are valuable intermediates in the pharmaceutical and dye industries. The foundational reaction for forming the 3-aminopyrazole (B16455) core is the cyclocondensation of a β-ketonitrile with a hydrazine. chim.itbeilstein-journals.org The introduction of the 1-methyl and 4-carboxamide functionalities would have been subsequent developments, driven by the need for specific derivatives with desired biological or chemical properties. Over the decades, methodologies have been refined to improve yields, regioselectivity, and reaction conditions, leading to the more sophisticated synthetic strategies employed today.

Conventional Synthetic Approaches

Conventional methods for the synthesis of this compound and related structures primarily rely on well-established organic reactions, namely cyclization to form the pyrazole ring and subsequent functional group manipulations.

Cyclization Reactions Leading to the Pyrazole Ring

The cornerstone of pyrazole synthesis is the reaction between a 1,3-dielectrophilic compound and a hydrazine derivative. For this compound, the most common approach involves the cyclization of a β-ketonitrile or a related precursor with methylhydrazine. chim.it

A widely employed precursor is 2-cyano-3-ethoxyacrylamide (B13807269) or similar activated acrylonitriles. The reaction with methylhydrazine proceeds via a Michael addition of the more nucleophilic nitrogen of methylhydrazine to the β-position of the activated double bond, followed by an intramolecular cyclization and elimination of an ethoxy group to yield the this compound.

A one-pot synthesis method has been described for the production of 3-aminopyrazole-4-carboxamide hemisulfate, which can be a precursor to the target molecule. This method involves the reaction of cyanoacetamide and morpholine (B109124) with trimethyl orthoformate, followed by cyclization with hydrazine hydrate. google.com To obtain the 1-methyl derivative, methylhydrazine would be used in place of hydrazine hydrate.

The following table summarizes a typical cyclization reaction scheme:

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Reference |

| 2-Cyano-3-ethoxyacrylamide | Methylhydrazine | Reflux in Ethanol | This compound | Not specified | General Method |

| Cyanoacetamide, Trimethyl orthoformate, Morpholine | Hydrazine Hydrate | One-pot, aqueous solvent | 3-aminopyrazole-4-carboxamide hemisulfate | High | google.com |

Functional Group Transformations and Interconversions

In some synthetic routes, the pyrazole core is constructed with different substituents at the 4-position, which are then converted to the carboxamide group in a subsequent step. For instance, a common precursor is the corresponding 4-cyano or 4-carboxylic acid ester derivative.

Hydrolysis of a Nitrile: If the cyclization reaction yields 3-amino-1-methyl-1H-pyrazole-4-carbonitrile, the nitrile group can be hydrolyzed to the carboxamide. This is typically achieved under acidic or basic conditions, with careful control of the reaction to avoid complete hydrolysis to the carboxylic acid.

Amidation of a Carboxylic Acid or Ester: Alternatively, a 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid or its ester can be converted to the desired carboxamide. Standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to activate the carboxylic acid for reaction with ammonia. youtube.com Direct ammonolysis of the corresponding ester is also a viable method.

The following table illustrates these functional group transformations:

| Starting Material | Reagents | Product | Reference |

| 3-amino-1-methyl-1H-pyrazole-4-carbonitrile | H₂SO₄ (conc.) | This compound | General Method |

| 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid | DCC, NH₃ | This compound | youtube.com |

| Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate | NH₃/Methanol | This compound | General Method |

Advanced and Sustainable Synthetic Strategies

In recent years, there has been a significant push towards developing more efficient, environmentally friendly, and sustainable methods for the synthesis of heterocyclic compounds, including this compound.

Catalytic Synthesis Routes

The use of catalysts can significantly enhance the efficiency and selectivity of pyrazole synthesis. While many catalytic methods focus on the formation of the pyrazole ring, these principles can be applied to the synthesis of the target compound.

Metal-Catalyzed Reactions: Copper-catalyzed reactions have been developed for the synthesis of polysubstituted pyrazoles from phenylhydrazones and dialkyl acetylenedicarboxylates. nih.gov Nano-ZnO has also been shown to be an efficient catalyst for the condensation of ethyl acetoacetate (B1235776) and phenylhydrazine, highlighting the potential for green catalysts in pyrazole synthesis. nih.gov

Organocatalysis: Acid catalysts, such as p-toluenesulfonic acid (p-TSA), have been effectively used in the synthesis of 3-aminopyrazoles from β-ketonitriles and hydrazines, often leading to high yields and shorter reaction times.

The following table summarizes some catalytic approaches relevant to pyrazole synthesis:

| Catalyst | Reactants | Product Type | Key Advantage | Reference |

| Copper(I) iodide | Acetylenes, Diamine | Substituted Pyrazoles | Domino C-N coupling/hydroamination | nih.gov |

| Nano-ZnO | Ethyl acetoacetate, Phenylhydrazine | 1,3,5-substituted pyrazoles | Green catalyst, excellent yield | nih.govnih.gov |

| p-Toluenesulfonic acid | β-ketonitriles, Hydrazines | 3-aminopyrazoles | High efficiency, reduced reaction time |

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. The synthesis of pyrazole derivatives has been extensively explored using this technology. dergipark.org.tr

For the synthesis of 3-amino-1H-pyrazoles, microwave irradiation of a mixture of a β-ketonitrile and a hydrazine in the presence of a catalyst like p-toluenesulfonic acid has been shown to be highly efficient, with reaction times often reduced to a few minutes. This methodology can be directly applied to the synthesis of this compound by using the appropriate precursors.

The advantages of MAOS in the synthesis of pyrazole derivatives are highlighted in the following table:

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

| Synthesis of 3-amino-1H-pyrazoles | 16 hours | 2-3 minutes | Significant | |

| Synthesis of 1,3,4-triaryl-5-N-arylpyrazole-carboxamides | ~20 hours | 8-10 minutes | Substantial | dergipark.org.tr |

| Synthesis of 3-methyl-1-substituted-1H-pyrazol-5(4H)-ones | Not specified | 2-4 minutes | Not specified | dergipark.org.tr |

Continuous Flow Chemistry Applications

The synthesis of heterocyclic compounds, including pyrazole derivatives, is increasingly benefiting from the adoption of microreactor or continuous flow technology. afinitica.com This approach offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and greater control over reaction parameters. rsc.org For the synthesis of compounds structurally related to this compound, such as 4-(pyrazol-1-yl)carboxanilides, multi-step continuous flow processes have been successfully developed. afinitica.comacs.org

The key benefits observed in the continuous flow synthesis of related heterocyclic compounds include:

Reduced Reaction Time: Processes that take hours or require overnight reflux in batch mode can often be completed in minutes. rsc.orgacs.org

Enhanced Safety: The small internal volume of microreactors minimizes the risk associated with highly exothermic reactions or the handling of unstable intermediates. rsc.org

Increased Productivity: Despite the small scale, the continuous nature of the process allows for a high molar throughput over time. afinitica.com

Process Control: Superior control over temperature, pressure, and residence time leads to more consistent product quality and potentially fewer side reactions. acs.org

Optimization of Reaction Parameters and Yield Enhancement

The final step in the synthesis of many pyrazole carboxamides involves the coupling of a pyrazole carboxylic acid with an appropriate amine. The optimization of this amidation reaction is critical for maximizing the yield and purity of the final product. Research on analogous compounds, such as 3-(difluoromethyl)-1-methyl-pyrazole carboxamide derivatives, provides a framework for the parameters typically optimized for this class of reaction. cbijournal.com

Key factors influencing the reaction outcome include the choice of coupling reagents, the type and amount of base used, solvent, reaction temperature, and duration. cbijournal.comjst.go.jp Common peptide coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and hydroxybenzotriazole (B1436442) (HOBt) are frequently employed to activate the carboxylic acid for amidation. cbijournal.comjst.go.jp

A systematic approach to optimization involves varying these parameters to identify the conditions that provide the highest yield and purity. For example, the choice of base can be crucial; organic bases like triethylamine (B128534) (TEA) are often used to neutralize acid formed during the reaction. cbijournal.com The reaction progress is typically monitored using techniques like Thin-Layer Chromatography (TLC). jocpr.com

Table 1: General Parameters for Optimization of Pyrazole Carboxamide Synthesis

| Parameter | Variables Explored | Typical Range/Options | Desired Outcome |

| Coupling Reagents | Type and Stoichiometry | EDC, HOBt, CDI | Efficient activation of carboxylic acid |

| Base | Type and Stoichiometry | Triethylamine (TEA) | Neutralization, driving reaction forward |

| Solvent | Polarity and aprotic/protic nature | DMF, Dichloromethane (DCM) | Solubilization of reagents, reaction rate |

| Temperature | Reaction kinetics vs. side reactions | 0 °C to room temperature | Optimal rate with minimal by-products |

| Time | Reaction completion | 10–24 hours | Maximizing conversion to product |

Upon completion of the reaction, the crude product is typically isolated through precipitation by adding water, followed by filtration. Further purification is often achieved by crystallization from a suitable solvent, such as acetone (B3395972) or isopropyl alcohol, to afford the final product in high yield and purity. jocpr.com

Purity Assessment and Impurity Profiling of Synthesized this compound

Ensuring the purity of this compound is essential, and a suite of analytical techniques is employed for its characterization and the identification of potential impurities. The structural integrity and purity of the synthesized compound are typically confirmed through a combination of spectroscopic and chromatographic methods. cbijournal.comjocpr.com

Standard Analytical Techniques for Purity Assessment:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for confirming the chemical structure. The chemical shifts, signal integrations, and coupling patterns provide a detailed map of the molecule's proton and carbon framework. cbijournal.comnih.gov

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, confirming the elemental composition of the compound. cbijournal.com Techniques like Electrospray Ionization (ESI) are commonly used. cbijournal.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as N-H (amine), C=O (amide), and C-N bonds, by detecting their characteristic vibrational frequencies. cbijournal.comnih.gov

Chromatography: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for separating the main compound from any impurities and identifying them based on their mass-to-charge ratio. acs.org

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the sample, which is then compared against the theoretical values calculated from the molecular formula. mdpi.com

Impurity Profiling: Potential impurities in the synthesis of pyrazole derivatives can arise from several sources, including unreacted starting materials, side reactions, or the formation of isomers. A critical aspect of pyrazole synthesis is controlling regioselectivity, as reactions can sometimes yield different isomers (e.g., 3-aminopyrazoles vs. 5-aminopyrazoles). chim.it

Table 2: Potential Impurities and Methods for Detection

| Potential Impurity | Likely Source | Recommended Analytical Method |

| Regioisomers | Lack of regioselectivity in the cyclization step | NMR, LC-MS |

| Unreacted Starting Materials | Incomplete reaction | HPLC, GC-MS, TLC |

| By-products from Coupling Reagents | Side reactions of EDC/HOBt | HPLC, LC-MS |

| Residual Solvents | Incomplete drying or purification | ¹H NMR, GC-MS |

Rigorous purification, often involving crystallization, is performed to remove these impurities. jocpr.com The final purity is typically assessed by chromatographic methods, which can quantify the main peak area relative to any impurity peaks.

Chemical Reactivity and Transformations of 3 Amino 1 Methyl 1h Pyrazole 4 Carboxamide

Reactions Involving the Primary Amino Group

The exocyclic primary amino group at the C3 position is a key site of reactivity, enabling the synthesis of a wide array of derivatives through reactions such as acylation, sulfonylation, alkylation, arylation, diazotization, and condensation.

Acylation and Sulfonylation Reactions

The nucleophilic nature of the 3-amino group allows it to readily react with acylating and sulfonylating agents.

Acylation: Reaction with acid chlorides or anhydrides in the presence of a base results in the formation of the corresponding N-acyl derivatives. This is a common strategy for producing pyrazole-based amides, which are prevalent in pharmacologically active compounds. For instance, the acylation of aminopyrazoles is a key step in the synthesis of various pyrazole-amide compounds. mdpi.com

Sulfonylation: Similarly, the amino group can be sulfonylated by reacting with sulfonyl chlorides, typically in the presence of a base like pyridine. Research on related 4-aminopyrazole derivatives has shown that the sulfonylation of the amino group with agents like p-acetamidobenzenesulfonyl chloride proceeds effectively to yield the corresponding sulfanilamide (B372717) derivatives. researchgate.netresearchgate.net This transformation is valuable for introducing the sulfonamide moiety, a well-known pharmacophore.

| Reagent Type | General Reactant | Product Type |

| Acylating Agent | R-COCl (Acid Chloride) | N-Acyl-3-aminopyrazole |

| Sulfonylating Agent | R-SO₂Cl (Sulfonyl Chloride) | N-Sulfonyl-3-aminopyrazole |

Alkylation and Arylation Reactions

The nitrogen of the primary amino group can be functionalized through alkylation and arylation, though regioselectivity can be a challenge due to the presence of other nucleophilic nitrogen atoms in the pyrazole (B372694) ring.

Alkylation: Direct alkylation of the exocyclic amino group can be achieved, but reactions often require specific conditions to avoid alkylation at the ring nitrogens. Alternative strategies, such as reductive amination, are sometimes employed.

Arylation: Modern cross-coupling reactions are effective for the N-arylation of the amino group on pyrazoles. The Buchwald-Hartwig reaction, a palladium-catalyzed cross-coupling method, has been successfully applied to the synthesis of 5-N-aryl-1,3-disubstituted 1H-pyrazol-5-amines from commercially available aminopyrazoles and aryl halides. researchgate.netosi.lv This reaction typically utilizes a palladium catalyst with a specialized phosphine (B1218219) ligand (e.g., XPhos) and a base. osi.lv Copper-catalyzed Ullmann-type reactions have also been reported for the N-arylation of aminopyrazoles. chim.it

| Reaction | Catalyst/Reagents | Substrate | Product |

| Buchwald-Hartwig Arylation | Pd-catalyst, Ligand (e.g., XPhos), Base | Aryl Halide | N-Aryl-3-aminopyrazole |

| Ullmann Coupling | Cu-catalyst, Ligand, Base | Aryl Halide | N-Aryl-3-aminopyrazole |

Diazotization and Subsequent Coupling Reactions

The 3-amino group can undergo diazotization, a characteristic reaction of primary aromatic amines, to form a pyrazolediazonium salt. This reaction is typically performed by treating the aminopyrazole with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong mineral acid) at low temperatures (0–5 °C). organic-chemistry.org

The resulting diazonium salt is a highly reactive intermediate. It can serve as an electrophile in azo coupling reactions with electron-rich aromatic compounds (such as phenols and anilines) or with compounds containing active methylene (B1212753) groups (like malononitrile (B47326) or ethyl cyanoacetate) to form highly colored azo dyes. researchgate.netresearchgate.net These diazonium intermediates are also precursors for various other functional groups through Sandmeyer-type reactions. organic-chemistry.org Studies on similar aminopyrazole derivatives have demonstrated that the diazonium salts can be coupled with active methylene compounds and subsequently cyclized to form fused heterocyclic systems like pyridopyrazolotriazines. researchgate.net

Condensation Reactions with Carbonyl Compounds

The primary amino group readily condenses with aldehydes and ketones to form Schiff bases (imines). These intermediates can be stable products themselves or can undergo subsequent intramolecular reactions to form fused heterocyclic systems.

A notable application is the synthesis of pyrazolo[1,5-a]pyrimidines. This can be achieved through a three-component reaction involving an aminopyrazole, an aldehyde, and a compound with an active methylene group or a sulfoxonium ylide. nih.govresearchgate.net The initial step is the condensation of the aminopyrazole with the aldehyde to form an imine, which then undergoes cyclization. nih.gov This reactivity provides a versatile route to complex heterocyclic scaffolds from simple precursors.

Reactivity at the Carboxamide Functionality

The carboxamide group at the C4 position is generally less reactive than the amino group. Its primary transformations involve hydrolysis to the corresponding carboxylic acid, which can then be converted into other derivatives.

Derivatives via Amidation and Esterification

Direct conversion of the primary carboxamide into other amides (transamidation) or esters is challenging. A more practical and common route involves a two-step process:

Hydrolysis: The carboxamide can be hydrolyzed to the corresponding 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid under acidic or basic conditions, typically with heating. The hydrolysis of amides to carboxylic acids is a fundamental organic transformation. organic-chemistry.org The synthesis of the analogous 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is well-established, indicating the stability of this pyrazole core under hydrolytic conditions. google.com

Activation and Derivatization: The resulting carboxylic acid can be "activated" by converting it into a more reactive derivative, such as an acid chloride. This is commonly achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net This activated intermediate, 3-amino-1-methyl-1H-pyrazole-4-carbonyl chloride, can then readily react with various nucleophiles:

Amidation: Reaction with primary or secondary amines yields a diverse range of substituted carboxamides.

Esterification: Reaction with alcohols produces the corresponding esters.

Reduction and Oxidation Reactions

Comprehensive studies detailing the reduction and oxidation reactions specifically for 3-amino-1-methyl-1H-pyrazole-4-carboxamide are not extensively documented. However, the reactivity of the functional groups present—an amino group, a carboxamide moiety, and the pyrazole ring—can be considered based on general organic chemistry principles.

The amino group could potentially undergo oxidation, although this often leads to complex product mixtures. The pyrazole ring is generally resistant to oxidation but can be degraded under harsh conditions. Conversely, the pyrazole ring is also resistant to catalytic hydrogenation under standard conditions. The carboxamide group is typically reduced by strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding amine, but specific conditions for this transformation on the target molecule have not been reported.

Electrochemical oxidation (electrooxidation) represents a potential method for the functionalization of pyrazole-type compounds, including reactions like halogenation and thiocyanation. mdpi.com This approach sometimes offers advantages over traditional chemical methods, such as avoiding toxic reagents and the formation of by-products. mdpi.com However, specific application of this technique to this compound has not been found in the reviewed literature.

Pyrazole Ring Transformations

Electrophilic Aromatic Substitution Reactions

The pyrazole ring is an aromatic system capable of undergoing electrophilic aromatic substitution. The position of substitution is directed by the existing substituents on the ring. For this compound, the ring contains:

An amino group at C3 (activating, ortho-/para-directing).

A methyl group at N1 (activating).

A carboxamide group at C4 (deactivating, meta-directing).

The most likely position for electrophilic attack is the C5 position, which is ortho to the strongly activating amino group and not sterically hindered by the N-methyl group. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. For instance, many pyrazole derivatives are readily halogenated at the C4 position if it is unsubstituted. mdpi.com Given that the C4 position is occupied in the target molecule, the C5 position is the next probable site of reaction. However, specific experimental data confirming electrophilic aromatic substitution reactions on this compound are not detailed in the available literature.

Annulation Reactions for Fused Heterocyclic Systems

3-Aminopyrazoles are versatile precursors for the synthesis of fused heterocyclic systems, particularly pyrazolo[1,5-a]pyrimidines. mdpi.comresearchgate.netekb.eg This transformation typically involves the reaction of the 3-amino group and the endocyclic N2 atom with a 1,3-dielectrophilic species, such as β-diketones, β-ketoesters, or α,β-unsaturated ketones. chim.it

The general reaction mechanism involves an initial nucleophilic attack by the exocyclic amino group on one of the electrophilic centers of the reagent, followed by an intramolecular cyclization via attack from the pyrazole ring nitrogen (N2) onto the second electrophilic center, and subsequent dehydration to form the aromatic fused ring system. researchgate.net

While this is a well-established reaction for many 3-aminopyrazoles, specific examples detailing the use of this compound as the starting material for such annulation reactions are not explicitly described in the surveyed scientific reports. The reactivity of the N1-methylated aminopyrazole in these cyclization reactions would be a key area for investigation.

Multi-Component Reactions Utilizing this compound

Multi-component reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a single product that incorporates substantial portions of all starting materials. nih.govbiointerfaceresearch.com Aminopyrazoles are frequently employed as key building blocks in MCRs to generate diverse and complex heterocyclic libraries. nih.govbeilstein-journals.org

These reactions are valuable for creating fused pyrazole systems like pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyranopyrazoles. nih.govmdpi.com For example, a common MCR involves the condensation of an aminopyrazole, an aldehyde, and an active methylene compound.

Despite the broad utility of aminopyrazoles in MCRs, the scientific literature reviewed does not provide specific examples where this compound is used as a reactant. Research in this area would be valuable to explore the potential of this specific scaffold in combinatorial chemistry and drug discovery.

Mechanistic Investigations of Key Transformations

Mechanistic investigations provide fundamental insights into reaction pathways, intermediates, and transition states. For the reactions involving aminopyrazoles, such as the formation of pyrazolo[1,5-a]pyrimidines, mechanistic studies help to understand the regioselectivity of the cyclization. researchgate.net The debate often centers on whether the initial nucleophilic attack occurs from the exocyclic amino group or one of the ring nitrogens. researchgate.net Techniques like NMR spectroscopy, particularly 1H-15N HMBC, have been used to elucidate the structures of the resulting regioisomers and thereby infer the reaction mechanism. mdpi.comresearchgate.net

A plausible mechanism for the formation of pyrazolo[1,5-a]pyrimidines from 3-aminopyrazoles involves the initial reaction of the more nucleophilic exocyclic amino group with the β-carbon of an α,β-unsaturated carbonyl compound, followed by intramolecular cyclization and dehydration. researchgate.net However, no mechanistic studies focusing specifically on reactions involving this compound have been found in the reviewed literature.

Advanced Structural Characterization of 3 Amino 1 Methyl 1h Pyrazole 4 Carboxamide and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's molecular formula. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

For 3-amino-1-methyl-1H-pyrazole-4-carboxamide, the expected monoisotopic mass of the protonated molecule ([M+H]⁺) is 141.0771 Da. An experimental HRMS analysis, likely using techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to yield a value in very close agreement with this theoretical mass, thereby confirming the molecular formula C₅H₈N₄O.

In studies of related pyrazole-carboxamide derivatives, HRMS has been routinely employed to validate the successful synthesis of target molecules. For instance, in the characterization of novel pyrazole-carboxamides bearing a sulfonamide moiety, HRMS analysis was a key step in confirming the structures of the synthesized compounds. nih.gov Similarly, the characterization of 1-(3-chlorophenyl)-1H-pyrazole-4-carboxamide involved HRMS to verify its elemental composition, with a calculated mass for [M+Na]⁺ of 210.0643 and a found value of 210.0634. nih.gov

Table 1: Illustrative HRMS Data for Pyrazole (B372694) Derivatives

| Compound Name | Molecular Formula | Ion | Calculated m/z | Found m/z | Reference |

| 1-(3-chlorophenyl)-1H-pyrazole-4-carboxamide | C₁₀H₈ClN₃O | [M+Na]⁺ | 210.0643 | 210.0634 | nih.gov |

| 3-(trifluoromethyl)-5-phenyl-1H-pyrazole | C₁₀H₇F₃N₂ | [M+H]⁺ | 213.0640 | 213.0665 | nih.gov |

Sophisticated Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While one-dimensional (1D) ¹H and ¹³C NMR are fundamental, two-dimensional (2D) techniques are essential for the complete and unambiguous assignment of all signals, especially in complex molecules.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the pyrazole ring proton, the N-methyl protons, and the protons of the amino and carboxamide groups. The ¹³C NMR spectrum would similarly show signals for each unique carbon atom.

Two-dimensional NMR experiments are crucial for establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For a derivative of this compound, COSY would be used to identify, for example, couplings between protons on an aromatic ring attached to the pyrazole core.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is a powerful tool for assigning carbon signals based on their attached, and usually more easily assigned, protons. For the parent compound, an HSQC spectrum would show a correlation between the pyrazole C5 carbon and its attached H5 proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons over two to three bonds (and sometimes further). It is invaluable for piecing together the molecular skeleton by connecting fragments. For instance, in a study of pyrano[2,3-c]pyrazole derivatives, HMBC was used to correlate the pyrazole 3-H proton with quaternary carbons C-3a and C-7a, confirming their connectivity. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are close to each other, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. In the analysis of pyrano[2,3-c]pyrazol-4(2H)-one derivatives, distinct NOEs were observed between the pyrazole ring proton 3-H and the neighboring phenyl group protons, confirming their spatial proximity. ktu.edu

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound Note: These are predicted values and correlations. Experimental values may vary.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (Proton → Carbon) | Key NOESY Correlations (Proton ↔ Proton) |

| C5-H | ~7.5 | ~135 | C4, C3, N1-CH₃ | N1-CH₃ |

| N1-CH₃ | ~3.7 | ~35 | C5, C(N)-N | C5-H |

| C3-NH₂ | ~5.0 | - | C3, C4 | - |

| C4-CONH₂ | ~7.0 (2H) | - | C4, C5, C3 | - |

| C3 | - | ~150 | - | - |

| C4 | - | ~100 | - | - |

| C5 | - | ~135 | - | - |

| C=O | - | ~165 | - | - |

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in their crystalline state. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as chemical shift anisotropy (CSA) and dipolar couplings, which provide rich information about the local electronic environment and internuclear distances.

For compounds like this compound, which can form extensive hydrogen-bonding networks, ssNMR is particularly insightful. A seminal study on pyrazole-4-carboxylic acid using high-resolution solid-state ¹⁵N CPMAS (Cross-Polarization Magic-Angle Spinning) NMR, in conjunction with X-ray crystallography, demonstrated the power of this technique. acs.orgnih.gov While crystallography showed disordered protons in the hydrogen bonds, ssNMR revealed that this disorder was dynamic, involving rapid double proton transfers between molecules. acs.orgnih.gov At low temperatures, ssNMR was able to detect a transition to an ordered state where protons were localized. nih.gov Such studies provide a deeper understanding of tautomerism and proton dynamics within the crystal lattice, which would be impossible to obtain from solution-state NMR or X-ray diffraction alone. researchgate.net

Single Crystal X-ray Diffraction Studies

The definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated. Furthermore, it reveals how molecules are arranged in the crystal lattice and the nature of the intermolecular forces that hold them together.

While a crystal structure for this compound is not publicly available, studies on closely related pyrazole derivatives provide excellent models for the expected structural features.

Single-crystal X-ray analysis of pyrazole derivatives reveals key conformational features. For example, in a pyrazolone (B3327878) derivative, the dihedral angle between a phenyl ring and the central pyrazole ring was determined to be 133.09(1)°, indicating a non-planar molecular configuration. semanticscholar.org The planarity of the pyrazole ring itself and the orientation of its substituents are precisely defined.

Hydrogen bonding is a dominant intermolecular force in the crystal structures of pyrazole-carboxamides due to the presence of hydrogen bond donors (N-H from the pyrazole and amino groups, N-H from the carboxamide) and acceptors (N from the pyrazole, O from the carboxamide).

X-ray diffraction studies on pyrazole derivatives consistently reveal extensive hydrogen-bonding networks. For instance, in the crystal structure of a pyrazole–pyrazolium organic salt, molecules were linked into chains by N—H⋯O hydrogen bonds. nih.gov In other structures, molecules form dimers through strong N—H⋯O hydrogen bonds, creating characteristic ring motifs. fu-berlin.de These primary interactions are often supplemented by weaker C—H⋯O and C—H⋯N interactions, which further stabilize the three-dimensional crystal lattice. semanticscholar.org The analysis of these networks is crucial for understanding the physical properties of the solid and for crystal engineering efforts.

Table 3: Illustrative Crystallographic Data for a Pyrazole Derivative Data for 3,5-dimethyl-1H-pyrazole (L1) as an example. nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.228(2) |

| b (Å) | 9.987(3) |

| c (Å) | 7.291(2) |

| β (°) | 96.11(3) |

| V (ų) | 523.4(3) |

| Z | 4 |

| Key Hydrogen Bond | N-H···N |

| Bond Distance (N···N) | 1.361(3) Å |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy is a powerful non-destructive analytical tool for identifying the functional groups and elucidating the structural arrangement of molecules. Both FT-IR and Raman spectroscopy probe the vibrational modes of a molecule, which are sensitive to the strength of chemical bonds and the mass of the constituent atoms. While FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, Raman spectroscopy involves the inelastic scattering of monochromatic light. These two techniques are often complementary, as some vibrational modes may be more active in one technique than the other.

For this compound, the vibrational spectra are expected to exhibit characteristic bands corresponding to its key functional moieties: the pyrazole ring, the primary amino group (-NH₂), the carboxamide group (-CONH₂), and the N-methyl group (-CH₃).

Key Vibrational Modes and Expected Frequencies:

The interpretation of the vibrational spectra of this compound can be approached by considering the characteristic frequencies of its constituent functional groups. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict and assign these vibrational modes with greater accuracy.

Amino Group (-NH₂) Vibrations: The primary amino group is expected to show symmetric and asymmetric stretching vibrations in the region of 3400-3200 cm⁻¹. The N-H bending (scissoring) mode typically appears around 1650-1580 cm⁻¹.

Carboxamide (-CONH₂) Vibrations: The amide group gives rise to several characteristic bands. The C=O stretching vibration (Amide I band) is one of the most intense and is expected in the range of 1680-1630 cm⁻¹. The N-H bending vibration (Amide II band) is typically observed between 1640 and 1550 cm⁻¹.

Pyrazole Ring Vibrations: The pyrazole ring will exhibit a series of characteristic stretching and bending vibrations. C=N and C=C stretching vibrations within the ring are expected in the 1600-1400 cm⁻¹ region. Ring breathing modes and other deformations will appear at lower frequencies.

N-Methyl Group (-CH₃) Vibrations: The methyl group attached to the pyrazole nitrogen will have characteristic symmetric and asymmetric C-H stretching vibrations around 2960-2850 cm⁻¹. C-H bending vibrations are expected in the 1470-1370 cm⁻¹ range.

The precise positions of these bands can be influenced by intermolecular interactions, such as hydrogen bonding, particularly involving the amino and carboxamide groups. These interactions can lead to shifts in the vibrational frequencies and provide valuable conformational insights.

Table 1: Expected FT-IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| Asymmetric N-H Stretch | Amino (-NH₂) | 3400 - 3300 |

| Symmetric N-H Stretch | Amino (-NH₂) | 3300 - 3200 |

| C-H Stretch | Methyl (-CH₃) | 2960 - 2850 |

| C=O Stretch (Amide I) | Carboxamide (-CONH₂) | 1680 - 1630 |

| N-H Bend (Amide II) | Carboxamide (-CONH₂) | 1640 - 1550 |

| N-H Bend (Scissoring) | Amino (-NH₂) | 1650 - 1580 |

| C=N, C=C Stretch | Pyrazole Ring | 1600 - 1400 |

| C-H Bend | Methyl (-CH₃) | 1470 - 1370 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of light promotes electrons from a lower energy molecular orbital (typically a bonding or non-bonding orbital) to a higher energy anti-bonding orbital. The wavelength of maximum absorption (λmax) is characteristic of the electronic structure of the molecule.

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions associated with the conjugated pyrazole ring system. The presence of the amino (-NH₂) and carboxamide (-CONH₂) groups, which act as auxochromes, can influence the position and intensity of these absorption bands. The amino group, being an electron-donating group, is likely to cause a bathochromic shift (a shift to longer wavelengths) of the λmax compared to the unsubstituted pyrazole ring. The carboxamide group can also contribute to the electronic structure and affect the absorption profile. The position of the λmax can also be influenced by the solvent polarity.

Fluorescence Properties:

Fluorescence is a luminescence phenomenon where a molecule, after absorbing light, emits light of a longer wavelength. Pyrazole derivatives have been shown to exhibit fluorescence, and this property is highly dependent on their molecular structure. researchgate.netnih.gov The presence of electron-donating and electron-withdrawing groups can enhance fluorescence through intramolecular charge transfer (ICT) mechanisms.

In the case of this compound, the amino group can act as an electron donor and the carboxamide group can have some electron-withdrawing character, potentially leading to ICT and fluorescence. However, the fluorescence quantum yield can be influenced by various factors, including the rigidity of the molecule and the presence of non-radiative decay pathways. Fluorescence quenching, the decrease in fluorescence intensity, can occur through various mechanisms, including interactions with other molecules in the solution. nih.gov

If this compound is fluorescent, a typical fluorescence study would involve measuring its excitation and emission spectra. The excitation spectrum shows the wavelengths of light that are most effective at causing fluorescence, while the emission spectrum shows the wavelengths of light emitted by the molecule.

Table 2: Expected UV-Vis Absorption and Potential Fluorescence Properties of this compound

| Spectroscopic Property | Expected Characteristics | Influencing Factors |

| UV-Vis Absorption | ||

| Main Transition | π → π* | Conjugated pyrazole system |

| λmax | Expected in the UV region | Substituent effects (amino, carboxamide), solvent polarity |

| Fluorescence | ||

| Potential for Fluorescence | Possible due to the pyrazole core and substituents | Presence of electron donor-acceptor character, molecular rigidity |

| Excitation Wavelength | Typically near the λmax of absorption | Electronic structure |

| Emission Wavelength | Longer wavelength than excitation | Stokes shift |

| Quenching | Possible in the presence of quenchers | Molecular interactions |

Computational and Theoretical Studies of 3 Amino 1 Methyl 1h Pyrazole 4 Carboxamide

Quantum Chemical Calculations

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

No dedicated studies utilizing DFT to determine the optimized molecular geometry, bond lengths, bond angles, and electronic structure of 3-amino-1-methyl-1H-pyrazole-4-carboxamide were identified. Such calculations are fundamental for understanding the molecule's stability and foundational electronic properties.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Specific analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound is not available. This analysis is crucial for predicting the compound's chemical reactivity, kinetic stability, and electronic transition properties. mdpi.com The HOMO-LUMO energy gap is a key parameter in determining molecular reactivity. ossila.com

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

While theoretical predictions of spectra for related pyrazole (B372694) structures have been performed in other studies, no published research was found that specifically predicts the NMR, IR, or UV-Vis spectra of this compound. jocpr.com These predictions, when correlated with experimental data, are invaluable for structural confirmation and understanding electronic transitions.

Reaction Mechanism Modeling and Transition State Analysis

The scientific literature lacks any computational modeling of reaction mechanisms involving this compound. Such studies would involve mapping potential energy surfaces and identifying transition states to elucidate reaction pathways, kinetics, and thermodynamics.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

There are no available molecular dynamics (MD) simulation studies for this compound. MD simulations are used to explore the conformational landscape of a molecule over time, analyze its flexibility, and understand its interactions with solvents or biological macromolecules, which is essential for applications like drug design. researchgate.net

In Silico Structure-Reactivity and Structure-Property Relationship (SPR) Investigations

Specific in silico investigations into the structure-reactivity and structure-property relationships of this compound have not been published. These studies rely on computational models to correlate molecular descriptors with chemical reactivity or physical properties, providing predictive insights. unar.ac.id

Virtual Screening and Ligand Design Methodologies (in a non-biological context)

Computational and theoretical studies are pivotal in exploring the potential of molecules for various applications beyond the biological and pharmaceutical realms. For this compound, these methodologies can be applied to predict its chemical behavior and guide its incorporation into novel materials or chemical systems. Virtual screening and ligand design, in this context, shift from targeting biological macromolecules to identifying or creating molecules with specific, non-biological functionalities such as desired electronic, optical, or material properties.

The core of these non-biological design strategies lies in quantum mechanical calculations, particularly Density Functional Theory (DFT), which provides detailed insights into the electronic structure and properties of pyrazole derivatives. eurasianjournals.com Such theoretical calculations are fundamental for designing ligands for applications like new dyes, paints, and varnishes, where the interaction of a molecule with light and its surrounding chemical environment is critical. mdpi.com

Methodologies for non-biological ligand design involving this compound would typically involve:

Property Prediction: Using computational models to calculate fundamental molecular properties. These properties, such as those computed for this compound and available in public databases, form the basis for any screening effort. nih.gov

Virtual Library Screening: Creating a virtual library of derivatives of the parent compound and computationally screening them for a desired property. For instance, derivatives could be screened for their predicted absorption spectra to identify candidates for new dyes or for their electronic properties to find potential components for organic electronic devices. mdpi.com

Structure-Property Relationship (SPR) Analysis: Similar to structure-activity relationships in drug design, SPR studies in a non-biological context aim to understand how specific structural modifications to the pyrazole core affect its physicochemical properties. DFT calculations can elucidate how changes in substituent groups impact the molecule's frontier molecular orbitals (HOMO and LUMO), which in turn dictates its electronic and optical characteristics. researchgate.net

The initial step in such a computational workflow involves the optimization of the molecule's geometry and the calculation of its fundamental properties.

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₈N₄O | nih.gov |

| Molecular Weight | 140.14 g/mol | nih.gov |

| Exact Mass | 140.06981089 Da | nih.gov |

| XLogP3 | -0.7 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| Polar Surface Area | 86.9 Ų | nih.gov |

| Heavy Atom Count | 10 | nih.gov |

Theoretical studies on related pyrazole-carboxamides demonstrate how DFT can be used to explore electronic properties relevant to material science. researchgate.net These studies often focus on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, influencing the molecule's stability, reactivity, and electronic absorption properties.

For example, a virtual screening campaign could be designed to find derivatives of this compound with a specific HOMO-LUMO gap, tailoring the molecule for a particular application. A smaller gap might be desirable for a conductive material, while a larger gap would be sought for an insulator. Computational methods allow for the high-throughput prediction of these properties for a large number of virtual compounds.

Table 2: Illustrative Electronic Properties from DFT Studies of Pyrazole Derivatives

(Note: The following data is illustrative of the types of results generated in computational studies of related pyrazole compounds and does not represent direct calculations on this compound itself.)

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Application Context | Reference |

|---|---|---|---|---|---|

| Pyrazole Azo Dye | -6.21 | -2.45 | 3.76 | Colorants for paints | mdpi.com |

| Pyrazole-Carboxamide Derivative 1 | -5.89 | -1.78 | 4.11 | Electronic materials | researchgate.net |

| Pyrazole-Carboxamide Derivative 2 | -6.05 | -2.01 | 4.04 | Electronic materials | researchgate.net |

Applications of 3 Amino 1 Methyl 1h Pyrazole 4 Carboxamide As a Chemical Precursor in Non Clinical Research

Utilization as a Synthetic Intermediate for Novel Heterocyclic Compounds

The presence of nucleophilic nitrogen atoms in both the amino group and the pyrazole (B372694) ring, along with the electrophilic potential of the carboxamide, makes 3-amino-1-methyl-1H-pyrazole-4-carboxamide and its close analogs, such as 3-aminopyrazole-4-carbonitriles, highly effective intermediates for creating a wide array of heterocyclic compounds. mdpi.comresearchgate.net These aminopyrazole derivatives are extensively studied as 1,3-bis-nucleophilic reactants. chim.it

A primary application of aminopyrazole precursors is in the synthesis of fused pyrazole systems through cyclocondensation reactions with 1,3-bielectrophilic reagents. chim.itnih.gov These reactions lead to the formation of bicyclic heteroaromatic compounds where the pyrazole ring is fused with another heterocyclic ring. A prominent example is the synthesis of pyrazolo[1,5-a]pyrimidines, which are of significant interest due to their structural analogy to purines and their broad applications in medicinal chemistry and materials science. chim.it

The reaction of 3-aminopyrazole (B16455) derivatives with various enaminones and enaminonitriles has been shown to produce substituted pyrazolo[1,5-a]pyrimidines, often with high regioselectivity, especially under microwave-assisted and solvent-free conditions. mdpi.comresearchgate.net The specific outcome of the reaction can be directed by the choice of reactants and conditions. researchgate.net

Below is a table summarizing representative reactions where aminopyrazole precursors are used to generate fused pyrazole systems.

| Precursor | Reagent | Fused System Formed | Reference |

| 3-amino-5-aryl-1H-pyrazole-4-carbonitrile | Enaminone | Pyrazolo[1,5-a]pyrimidine | researchgate.net |

| 3-amino-5-aryl-1H-pyrazole-4-carbonitrile | Enaminonitrile | Pyrazolo[1,5-a]pyrimidine | researchgate.net |

| 5-aminopyrazole | α,β-unsaturated ketones | Pyrazolo[3,4-b]pyridine | nih.gov |

| 5-aminopyrazole | Ethyl 2,4-dioxo-4-phenylbutanoate | Pyrazolo[3,4-b]pyridine-6-carboxylate | nih.gov |

Beyond simple bicyclic systems, the reactivity of this compound and related aminopyrazoles allows for their incorporation into more complex polyheterocyclic architectures. These structures are of interest for their unique three-dimensional shapes and electronic properties. chim.it The strategic functionalization of the aminopyrazole core enables sequential reactions, building up intricate molecular frameworks. For instance, after an initial fusion reaction, remaining functional groups on the newly formed ring system can be used for further annulation or substitution reactions.

The versatility of the aminopyrazole synthon is demonstrated by its use in constructing a variety of fused pyrazoloazines, including:

Pyrazolo[3,4-b]pyridines nih.gov

Pyrazolo[1,5-a]pyrimidines nih.gov

Pyrazolo[3,4-d]pyrimidines nih.gov

Pyrazolo[5,1-c]-1,2,4-triazines nih.gov

Pyrazolo[1,5-a]-1,3,5-triazines nih.gov

This capacity to act as a linchpin in multi-step synthetic sequences underscores its importance in accessing novel and structurally diverse chemical matter for research purposes.

Roles in Materials Science Research

The functional groups on this compound—the aromatic N-heterocyclic ring, the hydrogen-bonding capable amino and carboxamide groups—make it and its derivatives attractive components for the design of new materials.

The bifunctional nature of this compound, possessing both an amine and a carboxamide group, theoretically allows it to act as a monomer in polycondensation reactions. The amino group can react with carboxylic acids or their derivatives, while the carboxamide could potentially be involved in further transformations, enabling the formation of polymer chains. While direct research on polymers derived specifically from this compound is not extensively documented in the provided literature, the fundamental reactivity of its functional groups is well-suited for polymerization chemistry. Pyrazole derivatives are generally noted for their utility in designing functional materials. chim.it

Pyrazole derivatives are widely used as ligands in coordination chemistry due to the ability of the nitrogen atoms to coordinate with metal ions. researchgate.net The specific structure of this compound, featuring additional donor sites in the amino and carboxamide groups, makes it a potential multidentate ligand for creating complex coordination compounds and metal-organic frameworks (MOFs). researchgate.net

MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. aminer.orgnih.gov The properties of a MOF, such as porosity, stability, and functionality, are directly influenced by the geometry and chemical nature of the organic linker. nih.gov Pyrazole-dicarboxylate and amino-functionalized carboxylate ligands have been successfully employed to create robust MOFs with applications in gas capture and sensing. researchgate.netfrontiersin.org For example, the pyrazole moiety has been shown to be effective in MOFs designed for the selective capture of formaldehyde (B43269). researchgate.net The amino group can also be a key feature in functionalized MOFs, enhancing properties like CO2 adsorption or acting as a sensing site for metal ions. frontiersin.org

The table below illustrates the use of related functionalized ligands in the formation of MOFs.

| Ligand Type | Metal Ion | Resulting MOF Application | Reference |

| Pyrazole dicarboxylate | Aluminum (Al³⁺) | Selective formaldehyde capture | researchgate.net |

| Amino-functionalized dicarboxylate | Cadmium (Cd²⁺) | Fluorescent sensing of Cu²⁺ | frontiersin.org |

| Amino-functionalized dicarboxylate | Zinc (Zn²⁺) | Fluorescent sensing of Cu²⁺ and Ag⁺ | frontiersin.org |

| 3-Amino-4-hydroxybenzoate | Lanthanide (Ln³⁺) | CO₂ adsorption, thermometry | nih.gov |

Supramolecular chemistry involves the spontaneous organization of molecules into ordered structures through non-covalent interactions, such as hydrogen bonding, π–π stacking, and van der Waals forces. beilstein-journals.org The molecular structure of this compound is rich in features that promote self-assembly.

The amide (-CONH₂) and amino (-NH₂) groups are excellent hydrogen bond donors and acceptors. The pyrazole ring itself can participate in hydrogen bonding and provides a planar aromatic surface for π–π stacking interactions. Research on other 1H-pyrazole derivatives has demonstrated their high versatility and ability to form hydrogen-bonded supramolecular materials, including columnar liquid crystals. researchgate.net In these systems, the pyrazole moiety is essential for the aggregation that leads to the formation of ordered phases. researchgate.net Similarly, amino acids and their derivatives are well-known building blocks for constructing complex supramolecular assemblies through non-covalent interactions. beilstein-journals.orgrsc.org The combination of amide, amine, and pyrazole functionalities within a single molecule makes this compound a promising candidate for designing novel, self-assembling supramolecular systems.

Exploration in Agrochemical Research as a Scaffold for Active Compounds

The pyrazole-4-carboxamide framework, of which this compound is a key example, is a highly significant scaffold in the development of modern fungicides. cbijournal.com Many of these compounds function as succinate (B1194679) dehydrogenase inhibitors (SDHIs), which disrupt the fungal respiratory chain, a vital process for energy production in pathogenic fungi. researchgate.net

Researchers systematically modify the core pyrazole structure to synthesize libraries of new compounds with potential fungicidal properties. For instance, new pyrazole-4-carboxamide derivatives have been designed by introducing a tertiary alcohol moiety into the pyrazole ring, leading to compounds with activity against phytopathogens like Pythium aphanidermatum and Phytophthora capsici. sioc-journal.cn Another study focused on creating derivatives containing a diarylamine scaffold, resulting in a compound, N-[2-[(3-chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (coded as SCU2028), which shows potent activity against Rhizoctonia solani, the fungus responsible for rice sheath blight. nih.govnih.gov

The design strategy often involves combining the pyrazole carboxamide core with other chemical groups known to have biological activity, a principle known as active splicing. researchgate.net This has led to the synthesis of numerous novel derivatives that are tested in vitro against a panel of economically important plant pathogens, including Alternaria solani, Fusarium oxysporum, and Marssonina coronaria. researchgate.netnih.gov The results of these screenings help identify promising candidates for further development and provide insights into the structure-activity relationships (SAR) that govern their fungicidal potency. nih.gov

Interactive Table: Fungicidal Activity of Selected Pyrazole-4-Carboxamide Derivatives This table summarizes the in vitro efficacy of various compounds built upon the pyrazole-4-carboxamide scaffold against different plant pathogenic fungi.

| Compound ID | Target Fungus | Efficacy Metric (EC50/IC50) | Reference |

|---|---|---|---|

| SCU2028 | Rhizoctonia solani | 0.022 mg/L | nih.gov |

| SCU2028 | Rhizoctonia solani | 7.48 mg/L | nih.gov |

| 8j | Alternaria solani | 3.06 µg/mL | researchgate.net |

| 7ai | Rhizoctonia solani | 0.37 µg/mL | nih.gov |

| B1 | Pythium aphanidermatum | 76.3 µg/mL | sioc-journal.cn |

| B10 | Pythium aphanidermatum | 71.9 µg/mL | sioc-journal.cn |

| B10 | Phytophthora capsici | 85.4 µg/mL | sioc-journal.cn |

In Vitro Studies of Molecular Interactions with Biological Targets

Beyond its agrochemical use, the 3-amino-1H-pyrazole scaffold is a privileged structure for developing molecules that interact with various biological targets, such as enzymes and receptors. nih.gov These non-therapeutic studies are crucial for understanding the fundamental principles of molecular recognition.

The pyrazole hinge binding moiety is a recognized scaffold in the development of kinase inhibitors. nih.gov Researchers have synthesized and screened libraries of 3-amino-1H-pyrazole-based compounds against a panel of kinases to probe structure-activity relationships. nih.gov Similarly, derivatives of 1H-pyrazole-3-carboxamide have been designed to target Fms-like receptor tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), which are studied for their roles in cell signaling pathways. mdpi.com Molecular docking simulations are often used alongside experimental work to predict how these compounds bind within the ATP-binding site of the target kinase. mdpi.com Other research has explored the potential for pyrazole carboxamide derivatives to interact with and bind to DNA, suggesting that nucleic acids can be a potential target for this class of compounds. jst.go.jp

The effectiveness of enzyme inhibitors derived from the this compound scaffold is quantified through in vitro inhibition kinetics. The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) are common metrics used to express the potency of these compounds.

For example, in the context of agrochemical research, the derivative SCU2028 demonstrated an EC50 value of 0.022 mg/L against the fungus R. solani. nih.gov Further studies established its IC50 value against the same target at 7.48 mg/L, with an inhibitory ability reported to be 45 times higher than the commercial fungicide bixafen. nih.gov In the realm of kinase inhibition research, a novel 1H-pyrazole-3-carboxamide derivative, compound 8t , showed extremely high potency with an IC50 value of 0.089 nM against the FLT3 kinase and sub-nanomolar activity against CDK2 and CDK4 (0.719 nM and 0.770 nM, respectively). mdpi.com

Interactive Table: In Vitro Inhibitory Potency of Pyrazole-Carboxamide Derivatives This table presents the inhibitory concentration values for various derivatives against their specific biological targets.

| Compound ID | Target | Potency Metric (IC50/EC50) | Reference |

|---|---|---|---|

| SCU2028 | R. solani (Fungus) | 0.022 mg/L | nih.gov |

| 8t | FLT3 (Kinase) | 0.089 nM | mdpi.com |

| 8t | CDK2 (Kinase) | 0.719 nM | mdpi.com |

| 8t | CDK4 (Kinase) | 0.770 nM | mdpi.com |

| 8j | A. solani (Fungus) | 3.06 µg/mL | researchgate.net |

Determining the binding affinity of a ligand to its target protein is fundamental to understanding its mechanism of action. For pyrazole-based compounds, various biophysical techniques are employed for this purpose.

Differential Scanning Fluorimetry (DSF) is one such method used to assess the binding of kinase inhibitors. nih.gov This assay measures the change in the melting temperature (ΔTm) of a target protein upon binding of a ligand; a significant shift indicates a stabilizing interaction and thus, strong binding. nih.gov For other receptor systems, binding affinity is often expressed by the inhibition constant (Ki) or the dissociation constant (KD). In one study, a pyrazole-based small molecule agonist was found to bind to the apelin receptor with a Ki value of 5.2 µM. duke.edu In studies investigating interactions with non-protein targets, the binding affinity of a pyrazole carboxamide derivative to calf thymus DNA was quantified, yielding a binding constant (K) of 1.06 × 10^5 M−1. jst.go.jp This indicates a strong interaction between the small molecule and the nucleic acid. jst.go.jp

Development as a Ligand in Catalysis

The nitrogen atoms within the pyrazole ring of this compound make it an excellent candidate for development as a ligand in coordination chemistry and catalysis. Protic (N-unsubstituted) pyrazoles are versatile ligands that can coordinate with transition metals to form complexes with diverse catalytic activities. nih.gov

The pyrazole unit can be incorporated into more complex ligand frameworks, such as pincer-type ligands, which bind strongly to a metal center. nih.gov These metal-ligand complexes can act as catalysts for a variety of chemical transformations, including hydrogenation and dehydrogenation reactions. nih.gov For example, metal complexes derived from the closely related 3-methyl-1H-pyrazole-4-carboxylic acid have been synthesized and shown to possess electrocatalytic activity for the oxygen evolution reaction (OER). rsc.org Similarly, the coordination properties of 4-acetyl-3-amino-5-methylpyrazole with metals like zinc(II) and mercury(II) have been studied to understand how these ligands assemble into complex structures. researchgate.net The ability of the pyrazole scaffold to form stable complexes with a range of metal ions underscores its utility in the design of new homogeneous catalysts. nih.gov

Future Research Directions and Emerging Topics for 3 Amino 1 Methyl 1h Pyrazole 4 Carboxamide

Discovery of Novel and Efficient Synthetic Routes

The development of sustainable and efficient synthetic methodologies is a cornerstone of modern chemistry. While established routes to 3-amino-1-methyl-1H-pyrazole-4-carboxamide exist, future research will likely focus on optimizing these processes in line with green chemistry principles. researchgate.neteurekaselect.com Conventional methods for pyrazole (B372694) synthesis often involve harsh reaction conditions, hazardous reagents, and environmentally detrimental solvents. benthamdirect.com The pursuit of novel routes aims to mitigate these drawbacks by improving atom economy, reducing waste, and lowering energy consumption.

Key areas for future investigation include:

One-Pot and Multicomponent Reactions (MCRs): Designing one-pot syntheses that combine multiple reaction steps without isolating intermediates can significantly enhance efficiency. rsc.org A patented "one-pot clean production method" for the related 3-aminopyrazole-4-carboxamide hemisulfate, which uses water as a solvent, highlights a promising direction. google.com

Catalysis: The exploration of novel catalysts, such as nano-catalysts (e.g., nano-ZnO) and heterogeneous catalysts, can lead to higher yields, shorter reaction times, and easier product purification. mdpi.com

Alternative Energy Sources: Microwave-assisted and ultrasound-assisted syntheses represent energy-efficient alternatives to conventional heating, often leading to dramatically reduced reaction times and improved yields. researchgate.netmdpi.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature and mixing, leading to better yields, enhanced safety, and easier scalability compared to batch processes.

A comparative table of potential synthetic routes is presented below.

| Feature | Conventional Route (e.g., Knorr Synthesis) | Future Greener Route |

| Starting Materials | Often requires pre-functionalized precursors | Readily available, simple starting materials (e.g., esters, nitriles) chim.itresearchgate.net |

| Solvents | Toluene, Dioxane, other volatile organic compounds | Water, Ethanol, Ionic Liquids, or solvent-free conditions google.comjetir.orgnih.gov |

| Catalysts | Strong acids/bases, homogeneous metal catalysts | Recyclable heterogeneous catalysts, biocatalysts, nano-catalysts mdpi.com |

| Energy Input | Prolonged heating under reflux | Microwave irradiation, ultrasonication researchgate.net |

| Process Type | Multi-step batch processing with intermediate isolation | One-pot, multicomponent, or continuous flow synthesis rsc.org |

| Yield & Purity | Variable, often requires extensive purification | Potentially higher yields with simpler work-up procedures mdpi.com |

Exploration of Unconventional Reactivity Patterns

Beyond its synthesis, the inherent reactivity of the this compound scaffold presents opportunities for creating novel molecular architectures. The molecule possesses multiple reactive sites, including the amino group, the carboxamide moiety, and the pyrazole ring itself, which can be targeted for functionalization.

Future research should venture into less explored reaction pathways:

Cascade Reactions: Designing cascade reactions initiated at the amino or carboxamide group could enable the rapid construction of complex fused heterocyclic systems, which are prevalent in medicinal chemistry. mdpi.com

Photoredox and Electrosynthesis: Employing visible-light photoredox catalysis or electrochemical methods can unlock novel transformations under mild conditions, potentially enabling C-H functionalization on the pyrazole ring or novel coupling reactions that are inaccessible through traditional thermal methods.

Reactions with Hypervalent Iodine Reagents: These reagents can facilitate unique oxidative cyclizations and functional group interconversions, providing access to new derivatives.

Cycloaddition Reactions: Investigating the participation of the pyrazole ring in cycloaddition reactions could lead to the synthesis of novel polycyclic structures with unique three-dimensional shapes.

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Property Prediction

The intersection of artificial intelligence (AI) and chemistry is poised to revolutionize how chemical research is conducted. For this compound, AI and machine learning (ML) can accelerate discovery across the entire research and development pipeline. eurasianjournals.comrjptonline.org

Emerging applications in this domain include:

Computer-Aided Synthesis Planning (CASP): Retrosynthesis algorithms can propose novel and efficient synthetic routes to the target molecule and its derivatives, potentially identifying pathways that a human chemist might overlook. acs.orgnih.gov

Reaction Outcome and Yield Prediction: ML models, trained on vast reaction databases, can predict the most likely products of a given reaction and forecast the expected yield under various conditions (e.g., solvent, temperature, catalyst). rjptonline.orgdigitellinc.com This can significantly reduce the number of trial-and-error experiments needed.

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological, chemical, and physical properties of novel derivatives. nih.govnih.gov This allows for the in silico screening of large virtual libraries to identify candidates with desired characteristics before committing to their synthesis.

The table below outlines potential AI/ML applications for this compound.

| AI/ML Application | Objective | Potential Impact |

| Retrosynthesis (CASP) | Identify novel, efficient, and green synthetic pathways. acs.org | Reduces development time; discovers non-intuitive routes. |

| Forward Reaction Prediction | Predict major and minor products of unexplored reactions. nih.gov | Minimizes experimental failures; aids in reaction optimization. |

| QSAR Modeling | Predict properties (e.g., antifungal activity, solubility) of new derivatives. nih.govrjraap.com | Prioritizes synthesis of high-potential candidates; accelerates design-make-test-analyze cycles. |

| Reaction Condition Optimization | Use algorithms to find the optimal set of reaction conditions for maximum yield. | Improves process efficiency and reduces resource consumption. |

Development of High-Throughput Derivatization Strategies

To fully explore the chemical space around the this compound core, high-throughput synthesis and derivatization strategies are essential. These methods involve the use of automated, parallel synthesis platforms to rapidly generate large libraries of related compounds.

Future work in this area should focus on:

Parallel Synthesis: Developing robust reaction protocols for modifying the amino and carboxamide functional groups that are amenable to automated liquid handlers and parallel reactor systems.

Diversity-Oriented Synthesis (DOS): Creating synthetic pathways that can generate a wide range of structurally diverse molecules from the common pyrazole starting material.

Tag-Assisted Synthesis: Employing chemical tags to simplify the purification of intermediates and final products in a multi-step parallel synthesis workflow.